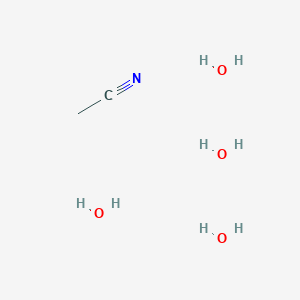
Acetonitrile--water (1/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile–water (1/4) is a mixture consisting of one part acetonitrile and four parts water. Acetonitrile, also known as methyl cyanide, is a colorless liquid with the chemical formula CH₃CN. It is widely used as a solvent in various chemical reactions and industrial processes due to its high polarity and ability to dissolve a wide range of compounds. The mixture of acetonitrile and water is particularly significant in liquid chromatography and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
Acetonitrile is primarily produced as a byproduct during the manufacture of acrylonitrile. The most common industrial method involves the ammoxidation of propylene in the presence of ammonia and a catalyst. The reaction conditions typically include high temperatures (400-500°C) and pressures, along with the use of catalysts such as bismuth molybdate.
Industrial Production Methods
In industrial settings, acetonitrile is separated from the reaction mixture through distillation. due to the formation of an azeotrope with water, additional techniques such as pressure swing distillation or extractive distillation are often employed to achieve higher purity levels .
化学反应分析
Types of Reactions
Acetonitrile undergoes various chemical reactions, including:
Hydrolysis: Acetonitrile can be hydrolyzed to form acetic acid and ammonia.
Oxidation: It can be oxidized to produce acetamide and other nitrogen-containing compounds.
Substitution: Acetonitrile can participate in nucleophilic substitution reactions, forming a variety of organic compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Acetic acid and ammonia.
Oxidation: Acetamide and other nitrogen-containing compounds.
Substitution: Various organic compounds depending on the nucleophile used.
科学研究应用
Acetonitrile–water mixtures are extensively used in scientific research due to their unique properties:
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the analysis of pharmaceutical compounds and in the preparation of samples for mass spectrometry.
Industry: Used in the production of synthetic fibers, plastics, and other chemicals.
作用机制
The mechanism by which acetonitrile–water mixtures exert their effects is primarily based on their solvent properties. Acetonitrile, being a polar solvent, can dissolve a wide range of polar and non-polar compounds. This property is enhanced when mixed with water, allowing for better solvation and separation of compounds in analytical techniques. The interaction between acetonitrile and water molecules also affects the solubility and stability of various compounds, making it a versatile solvent system .
相似化合物的比较
Similar Compounds
Methanol–water mixtures: Used in similar applications but have different solvent properties.
Ethanol–water mixtures: Also used in chromatography but have different polarity and solubility characteristics.
Dimethyl sulfoxide (DMSO)–water mixtures: Known for their ability to dissolve a wide range of compounds but have different toxicity and handling requirements.
Uniqueness
Acetonitrile–water mixtures are unique due to their high polarity, low viscosity, and ability to form azeotropes, making them particularly useful in liquid chromatography and other analytical techniques. Their ability to dissolve both polar and non-polar compounds sets them apart from other solvent systems.
属性
CAS 编号 |
163085-14-1 |
|---|---|
分子式 |
C2H11NO4 |
分子量 |
113.11 g/mol |
IUPAC 名称 |
acetonitrile;tetrahydrate |
InChI |
InChI=1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2 |
InChI 键 |
BURPMYNRCNCUDB-UHFFFAOYSA-N |
规范 SMILES |
CC#N.O.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


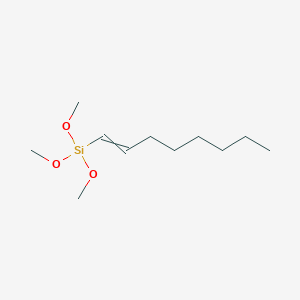
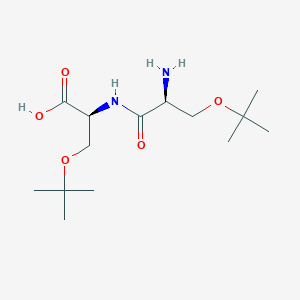
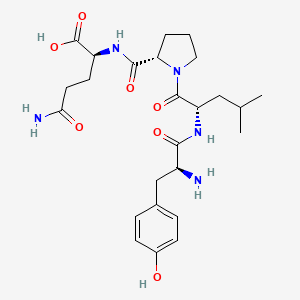

![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
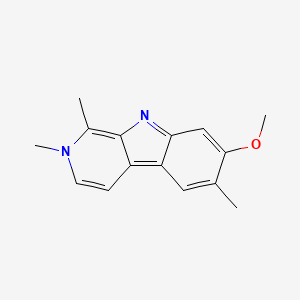
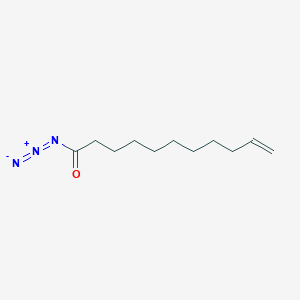
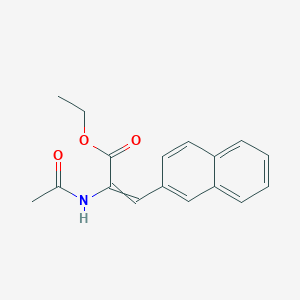

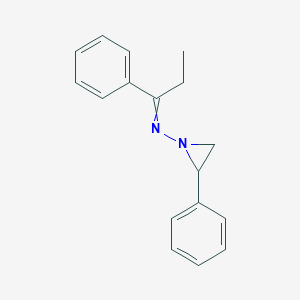

![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
